molecular formula C9H8FNO B572309 2-Ethyl-5-fluorobenzoxazole CAS No. 1267772-21-3

2-Ethyl-5-fluorobenzoxazole

Cat. No.: B572309
CAS No.: 1267772-21-3
M. Wt: 165.167
InChI Key: KFURGRRJIRKXAF-UHFFFAOYSA-N
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Description

2-Ethyl-5-fluorobenzoxazole is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The incorporation of fluorine and ethyl groups into the benzoxazole ring enhances its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-fluorobenzoxazole can be achieved through various methods. One common approach involves the nucleophilic substitution of a chlorine atom in 2-chlorobenzoxazole with a fluorine atom. This reaction is typically carried out using potassium fluoride in the presence of a catalytic amount of 18-crown-6 at elevated temperatures (110-120°C) for 15-25 hours . Another method involves the selective lithiation of 2-substituted oxazole followed by treatment with N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-5-fluorobenzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride, 18-crown-6, elevated temperatures.

    Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and appropriate solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-5-fluorobenzoxazole involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to increased potency and selectivity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

    2-Fluorobenzoxazole: Similar structure but lacks the ethyl group.

    2-Ethylbenzoxazole: Similar structure but lacks the fluorine atom.

    5-Fluorobenzoxazole: Similar structure but lacks the ethyl group.

Uniqueness: 2-Ethyl-5-fluorobenzoxazole is unique due to the presence of both ethyl and fluorine substituents, which enhance its chemical and biological properties. The combination of these groups can lead to improved stability, reactivity, and biological activity compared to its analogs .

Properties

IUPAC Name

2-ethyl-5-fluoro-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-2-9-11-7-5-6(10)3-4-8(7)12-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFURGRRJIRKXAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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